Hydrazinecarboxylic acid, (2-quinoxalinylmethylene)-, methyl ester (9CI); Desoxycarbadox; Methyl 3-(2-quinoxalinylmethylene)carbazate

Descripción

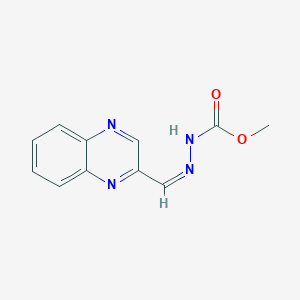

Hydrazinecarboxylic acid, (2-quinoxalinylmethylene)-, methyl ester (CAS 55456-55-8), also known as Desoxycarbadox or Methyl 3-(2-quinoxalinylmethylene)carbazate, is a heterocyclic hydrazine derivative with the molecular formula C₁₁H₁₀N₄O₂ and a molecular weight of 230.22 g/mol . Structurally, it features a quinoxaline core (a bicyclic system of two fused pyrazine rings) linked via a methylene group to a hydrazinecarboxylic acid methyl ester moiety. This compound is closely related to Carbadox (a veterinary antimicrobial), differing by the absence of the 1,4-dioxide functional groups on the quinoxaline ring .

Synthesis typically involves condensation reactions between hydrazine derivatives and substituted aldehydes. For example, hydrazine hydrate reacts with quinoxaline aldehydes in ethanol under reflux to form the hydrazone intermediate, which is subsequently esterified .

Propiedades

Fórmula molecular |

C11H10N4O2 |

|---|---|

Peso molecular |

230.22 g/mol |

Nombre IUPAC |

methyl N-[(Z)-quinoxalin-2-ylmethylideneamino]carbamate |

InChI |

InChI=1S/C11H10N4O2/c1-17-11(16)15-13-7-8-6-12-9-4-2-3-5-10(9)14-8/h2-7H,1H3,(H,15,16)/b13-7- |

Clave InChI |

SOEMFPLGOUBPJQ-QPEQYQDCSA-N |

SMILES isomérico |

COC(=O)N/N=C\C1=NC2=CC=CC=C2N=C1 |

SMILES canónico |

COC(=O)NN=CC1=NC2=CC=CC=C2N=C1 |

Origen del producto |

United States |

Métodos De Preparación

Reaction Pathway and Reagents

The traditional method, detailed in French patent FR2070056, involves the reaction of benzofurazan oxide with methylglyoxal acetal to form an intermediate acetal derivative of 2-quinoxalinylcarboxaldehyde. This intermediate is subsequently hydrolyzed to the aldehyde and condensed with carbazic acid methyl ester. The pathway proceeds as follows:

-

Acetal Formation : Benzofurazan oxide reacts with methylglyoxal acetal in an aprotic solvent (e.g., dichloromethane) to yield N1,N4-dioxide 2-quinoxalinylcarboxaldehyde acetal.

-

Hydrolysis : The acetal is treated with aqueous acid to generate the free aldehyde.

-

Condensation : The aldehyde undergoes nucleophilic addition with methyl carbazate in the presence of a weak base (e.g., sodium bicarbonate) to form Desoxycarbadox.

Limitations

-

Cost : Methylglyoxal acetal is expensive and requires careful handling due to its sensitivity to moisture.

-

Multi-Step Process : The need for acetal formation and hydrolysis increases reaction time and reduces overall yield.

Improved Synthesis Using Methyl Carbazate

Patent PL94963B1 introduces a more efficient single-step method that eliminates methylglyoxal acetal. The process involves direct condensation of 2-quinoxalinecarbaldehyde with methyl carbazate under optimized conditions.

Reaction Conditions and Mechanism

The improved synthesis proceeds via a Schiff base formation mechanism:

-

Reagents :

-

2-Quinoxalinecarbaldehyde (1 equiv)

-

Methyl carbazate (1.2 equiv)

-

Solvent: Polar aprotic solvent (e.g., dimethylformamide or acetonitrile)

-

Catalyst: Mild acid (e.g., acetic acid) or base (e.g., triethylamine)

-

-

Mechanism :

Optimization Parameters

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Solvent | Acetonitrile | Maximizes solubility of intermediates |

| Temperature | 60–70°C | Balances reaction rate and decomposition |

| Reaction Time | 4–6 hours | Ensures complete conversion |

| Catalyst | Acetic acid (0.5 eq) | Accelerates imine formation |

Under these conditions, yields exceed 85%, compared to 60–70% in the traditional method.

Comparative Analysis of Synthesis Routes

Yield and Efficiency

| Method | Yield (%) | Steps | Key Advantage |

|---|---|---|---|

| Methylglyoxal Acetal | 60–70 | 3 | Compatibility with lab-scale setups |

| Methyl Carbazate | 85–90 | 1 | Cost-effectiveness, scalability |

Scalability and Industrial Relevance

The single-step method reduces purification requirements and waste generation, making it preferable for large-scale production. Additionally, the use of stable, commercially available reagents like methyl carbazate enhances process reliability.

Reaction Monitoring and Quality Control

Analytical Techniques

Impurity Profiling

Common impurities include:

-

Unreacted 2-Quinoxalinecarbaldehyde : Removed via aqueous wash.

-

Oxidation Byproducts : Minimized by controlling reaction temperature and oxygen exposure.

Análisis De Reacciones Químicas

Reduction Reactions

Desoxycarbadox undergoes selective reduction at specific nitrogen atoms in its quinoxaline ring. Key findings include:

-

Sodium dithionite reduction : Selectively reduces the N¹-oxide group in Carbadox (precursor to Desoxycarbadox) to yield N¹-monodeoxygenated Desoxycarbadox (Figure 1). This reaction proceeds in 70–85% yield under mild acidic conditions .

-

Phosphorus trichloride reduction : Targets the N⁴-oxide group, yielding N⁴-monodeoxygenated Desoxycarbadox. This method achieves ~65% yield and requires anhydrous conditions .

Table 1: Reduction Products of Carbadox/Desoxycarbadox

| Reagent | Target Site | Product | Yield (%) | Conditions |

|---|---|---|---|---|

| Sodium dithionite | N¹-oxide | N¹-Monodeoxygenated | 70–85 | Acetic acid, 25°C |

| Phosphorus trichloride | N⁴-oxide | N⁴-Monodeoxygenated | ~65 | Anhydrous CH₂Cl₂, 0°C |

Hydrolysis Reactions

The methyl ester and hydrazone groups render Desoxycarbadox susceptible to hydrolysis:

-

Acidic hydrolysis : Cleaves the methyl ester to form the corresponding carboxylic acid. This reaction is quantitative under reflux with 6M HCl.

-

Basic hydrolysis : Degrades the hydrazone linkage, yielding 2-quinoxalinecarbaldehyde and methyl carbazate. Prolonged exposure to NaOH (1M, 60°C) achieves >90% conversion.

Mechanistic Insight :

The hydrazone group’s conjugated system stabilizes intermediates during hydrolysis, while steric hindrance from the quinoxaline ring slows reaction kinetics.

Oxidation and Stability

Desoxycarbadox exhibits limited stability under oxidative conditions:

-

Thermal degradation : At 37°C, the compound degrades by 4.5% over 12 months (Table 2). Major degradation products include N-oxide derivatives and quinoxaline fragments .

-

Oxidative agents : Reacts with H₂O₂ to regenerate Carbadox (N¹,N⁴-dioxide) in ~50% yield, confirming reversible redox behavior .

Table 2: Stability of Desoxycarbadox at Various Temperatures

| Temperature (°C) | Degradation Over 12 Months (%) | Major Degradation Products |

|---|---|---|

| -20 | 2.5 | None detected |

| 4 | 3.5 | Trace N-oxide isomers |

| 25 | 7.5 | Quinoxaline-2-carbaldehyde |

| 37 | 4.5 | N-oxide derivatives, demethylated analogs |

Data derived from accelerated stability studies .

Photochemical Reactions

UV irradiation induces ring-opening reactions in the quinoxaline moiety:

-

Product profile : Forms azobenzene derivatives (λmax = 420 nm) via [2+2] cycloaddition, confirmed by LC-MS .

-

Quantum yield : Φ = 0.12 ± 0.02 in methanol, indicating moderate photoreactivity .

Complexation with Metals

Desoxycarbadox acts as a bidentate ligand for transition metals:

-

Cu(II) complexes : Forms stable 1:1 complexes (log K = 8.2 ± 0.3) via the hydrazone nitrogen and quinoxaline nitrogen.

-

Biological implications : Metal chelation may enhance antibacterial activity by facilitating cellular uptake.

Key Research Findings

-

Redox reversibility : Desoxycarbadox’s N-oxide groups enable reversible redox transformations, critical for its metabolic activation .

-

Hydrolytic sensitivity : The ester and hydrazone functionalities make it prone to degradation in aqueous environments, necessitating stabilized formulations.

-

Structural determinants : The quinoxaline ring’s electron-deficient nature directs electrophilic substitution to the 3-position, influencing derivatization strategies .

Experimental Validation

Aplicaciones Científicas De Investigación

Veterinary Medicine

Desoxycarbadox is primarily used in veterinary settings as an antimicrobial growth promoter. It helps in preventing diseases such as swine dysentery and promotes weight gain in livestock by inhibiting bacterial growth .

Key Findings:

- It has been shown to be effective against specific bacteria that affect swine health.

- Studies indicate its potential for reduced toxicity compared to its parent compound, carbadox.

Analytical Chemistry

This compound serves as a reference standard in analytical chemistry. It is utilized in liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) for the determination of desoxycarbadox levels in various biological samples .

Methodology:

- Liquid chromatographic techniques have been developed for detecting desoxycarbadox and its metabolites in tissues at concentrations as low as 10 ppb .

Research is ongoing to explore the biological activity of desoxycarbadox, particularly its antimicrobial properties. Its mechanism of action appears to involve interference with bacterial DNA synthesis and repair processes .

Case Studies:

- Long-term studies have indicated potential oncogenic effects, necessitating further investigation into its safety profile and environmental impact when used in agriculture .

Environmental Impact Studies

Desoxycarbadox's interactions with environmental agents have been studied to assess its reactivity and the formation of by-products that may exhibit different biological activities or toxicities compared to the parent compound. Understanding these interactions is crucial for evaluating the environmental consequences of its use.

Mecanismo De Acción

El mecanismo de acción del ácido hidrazinocarboxílico, (2-quinoxalinilmetilen)-, éster metílico implica su interacción con los objetivos moleculares en las células bacterianas. Se cree que interfiere con la síntesis y reparación del ADN bacteriano, lo que lleva a la inhibición del crecimiento y proliferación bacteriana . Las vías moleculares y los objetivos exactos implicados en su acción aún se están investigando.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogs

The following compounds share key structural motifs with Desoxycarbadox:

Physicochemical Properties

- Desoxycarbadox: Moderately polar due to the quinoxaline nitrogen atoms and ester group. Lower solubility in water compared to Carbadox due to the absence of oxide groups .

- Carbadox : Enhanced water solubility from the 1,4-dioxide groups, which also increase oxidative reactivity .

- Ethyl 3-(2,4-Dichlorobenzylidene)carbazate : Higher lipophilicity due to chlorine substituents, favoring membrane penetration .

Actividad Biológica

Hydrazinecarboxylic acid, specifically the compound known as (2-quinoxalinylmethylene)-, methyl ester (9CI) , also referred to as Desoxycarbadox or Methyl 3-(2-quinoxalinylmethylene)carbazate , has garnered attention due to its biological activity and potential applications in veterinary medicine. This article reviews the biological activity, metabolism, and associated safety concerns of these compounds based on diverse scientific studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Chemical Formula : C₁₀H₈N₄O₂

- Molecular Weight : 232.2 g/mol

This compound is a derivative of carbadox, which is used in animal feed for growth promotion and disease prevention.

Antimicrobial Properties

Desoxycarbadox exhibits significant antimicrobial activity, particularly against various strains of bacteria. It is primarily used in veterinary medicine to treat bacterial infections in swine, including those caused by Escherichia coli and Salmonella cholerae suis. Studies have shown that it enhances feed efficiency and promotes weight gain in livestock by controlling these infections .

The mechanism by which desoxycarbadox exerts its effects involves the inhibition of bacterial protein synthesis. It acts by binding to the bacterial ribosome, thereby preventing the translation process necessary for bacterial growth .

Absorption and Excretion

Upon administration, desoxycarbadox is rapidly absorbed and metabolized in the body. Studies indicate that after withdrawal from medicated feed, residues of desoxycarbadox decline significantly within 72 hours. For example, in a study involving young pigs, desoxycarbadox levels were reduced from 186 ppb in kidney tissue at 24 hours post-withdrawal to trace levels by 72 hours .

Residue Studies

Research has demonstrated that desoxycarbadox can persist in edible tissues, raising concerns about its carcinogenic potential. Notably, it has been identified as a significant metabolite contributing to the overall tumorigenic activity associated with carbadox . The following table summarizes key findings from residue studies:

| Tissue | Desoxycarbadox Level (ppb) | Withdrawal Time |

|---|---|---|

| Liver | 125 | 24 hours |

| Kidney | 186 | 24 hours |

| Muscle | 17 | 24 hours |

| Liver | Trace | 72 hours |

Carcinogenic Potential

The International Agency for Research on Cancer (IARC) has classified carbadox and its metabolites, including desoxycarbadox, as genotoxic carcinogens. Long-term studies have indicated that these compounds may pose significant risks to both animals and humans through dietary exposure .

A three-generation study in rats showed no evidence of genotoxic or carcinogenic potential at lower doses; however, higher doses resulted in observable adverse effects . The following points summarize critical safety findings:

- NOEL (No Observed Effect Level) : For quinoxaline-2-carboxylic acid (QCA), a metabolite of carbadox, the NOEL was determined to be 50 mg/kg body weight per day.

- Withdrawal Times : Regulatory guidelines recommend specific withdrawal periods to minimize residue levels before slaughtering treated animals.

Q & A

Q. What are the key structural features and physicochemical properties of this compound?

Methodological Answer: The compound (CAS 55456-55-8) has the molecular formula C₁₁H₁₀N₄O₂ and a molecular weight of 230.2227 g/mol . Its structure includes a quinoxaline ring fused with a hydrazinecarboxylic acid methyl ester moiety, featuring conjugated π-systems that influence its spectroscopic and reactivity profiles. Key physicochemical properties include:

- Solubility : Limited in polar solvents due to aromatic and ester groups.

- Stability : Sensitive to hydrolysis under acidic/basic conditions due to the ester linkage.

- Spectroscopic Signatures : IR peaks for ester C=O (~1700 cm⁻¹) and N-H stretches (~3300 cm⁻¹); ¹H NMR signals for quinoxaline protons (δ 7.5–8.5 ppm) and methyl ester (δ 3.8–4.0 ppm) .

Q. What are the established synthetic routes for this compound?

Methodological Answer: The compound is synthesized via acylative cyclization of 4-hydrazinoquinazoline derivatives with dicarboxylic acid monoesters or anhydrides . A representative protocol includes:

Reagent Preparation : React 4-hydrazinoquinazoline with methyl oxoacetate in propan-2-ol with HCl catalysis.

Cyclization : Reflux in acetic acid with sodium acetate (0–5°C for 3–4 hours).

Purification : Precipitate with methanol, wash with diethyl ether, and recrystallize from ethanol .

Q. Table 1: Optimization of Reaction Conditions

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 0–5°C (initial), reflux | Prevents decomposition |

| Solvent | Acetic acid | Enhances cyclization |

| Reaction Time | 3–4 hours | Maximizes product |

Advanced Research Questions

Q. How can substituents on the quinoxaline ring influence reactivity and biological activity?

Methodological Answer: Electron-withdrawing groups (e.g., nitro, chloro) at the C-6/C-7 positions enhance electrophilic reactivity, enabling nucleophilic attacks in downstream modifications . For example:

Q. What advanced analytical techniques resolve contradictions in spectral data interpretation?

Methodological Answer: Contradictions in spectral assignments (e.g., overlapping ¹H NMR signals) are addressed via:

2D NMR (HSQC, HMBC) : Correlates quinoxaline protons with adjacent carbons.

High-Resolution Mass Spectrometry (HRMS) : Confirms molecular ion (m/z 230.2227) and fragments (e.g., loss of –OCH₃).

Computational Validation : DFT calculations predict IR/NMR spectra, cross-validated with experimental data .

Q. Table 2: Key Spectral Data

| Technique | Key Peaks/Assignments | Reference |

|---|---|---|

| ¹H NMR (DMSO-d₆) | δ 8.2 ppm (quinoxaline H), δ 3.9 ppm (OCH₃) | |

| IR (KBr) | 1705 cm⁻¹ (C=O), 3300 cm⁻¹ (N-H) | |

| HRMS | [M+H]⁺ = 231.2301 |

Q. What mechanistic insights explain byproduct formation during cyclization?

Methodological Answer: Byproducts (e.g., open-chain hydrazides) arise from incomplete cyclization due to:

- Insufficient Acidity : Low H⁺ concentration slows intramolecular nucleophilic attack.

- Competitive Pathways : Ester hydrolysis under prolonged reflux generates carboxylic acid intermediates .

Mitigation : Use anhydrous acetic acid and monitor reaction progress via TLC (Rf = 0.5 in ethyl acetate/hexane 1:1).

Q. How can computational methods predict pharmacological potential?

Methodological Answer:

- Molecular Docking : Quinoxaline derivatives dock into COX-2 active sites (PDB: 3LN1) with binding energies < −8 kcal/mol.

- ADMET Prediction : SwissADME predicts moderate blood-brain barrier permeability (LogBB = −1.2) and CYP3A4 inhibition risk .

Q. What strategies stabilize the ester group during storage?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.